molecular formula C7H7N3O6 B098391 2,6-Dimethoxy-3,5-dinitropyridine CAS No. 18677-42-4

2,6-Dimethoxy-3,5-dinitropyridine

Cat. No.: B098391
CAS No.: 18677-42-4
M. Wt: 229.15 g/mol
InChI Key: SDSANVDGVIOROB-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-3,5-dinitropyridine is an organic compound with the chemical formula C₇H₇N₃O₆. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of two methoxy groups (-OCH₃) at positions 2 and 6, and two nitro groups (-NO₂) at positions 3 and 5 on the pyridine ring. It is known for its applications in organic synthesis and as a chemical reagent .

Safety and Hazards

The safety data sheet for 2,6-Dimethoxy-3,5-dinitropyridine indicates that it should be used only for research and development purposes and not for medicinal, household, or other uses .

Preparation Methods

The synthesis of 2,6-Dimethoxy-3,5-dinitropyridine typically involves nitration reactions. One common method starts with the nitration of 2,6-dimethoxypyridine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .

Industrial production methods for this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis .

Chemical Reactions Analysis

Properties

IUPAC Name

2,6-dimethoxy-3,5-dinitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O6/c1-15-6-4(9(11)12)3-5(10(13)14)7(8-6)16-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSANVDGVIOROB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=N1)OC)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382797
Record name 2,6-dimethoxy-3,5-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18677-42-4
Record name 2,6-Dimethoxy-3,5-dinitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18677-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-dimethoxy-3,5-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2,6-Dimethoxy-3,5-dinitropyridine interact with para-substituted phenoxide anions?

A1: The research by Buncel et al. [] demonstrates that this compound undergoes σ-complexation reactions with para-substituted phenoxide anions in aqueous solutions. This interaction involves a single-electron transfer process, forming σ-adducts. The study delves into the kinetics and mechanisms of these reactions, providing insights into the reactivity of electron-deficient aromatic compounds like this compound.

Q2: What are the structural characteristics of this compound?

A2: While the provided research primarily focuses on the reactivity of this compound, it doesn't delve into detailed structural characterization. Further investigation into spectroscopic data like NMR, IR, and mass spectrometry would be needed to provide a comprehensive understanding of its structural features.

Q3: Can you explain the significance of studying single-electron transfer reactions in the context of this research?

A3: Understanding single-electron transfer reactions, as explored in the research by Buncel et al. [], is crucial for comprehending the reactivity and potential applications of compounds like this compound. These reactions play a vital role in various chemical and biological processes, influencing the compound's interactions with other molecules and impacting its overall behavior in different environments. This knowledge is fundamental for researchers investigating electron transfer processes in organic chemistry and related fields.

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